Deisopropylhydroxyatrazine

Description

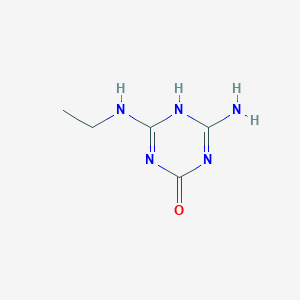

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCXZWINJOORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074756 | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7313-54-4 | |

| Record name | Deisopropylhydroxyatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deisopropylhydroxyatrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18RY79LAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deisopropylhydroxyatrazine (DIHA): A Comprehensive Technical Guide

Introduction: The Significance of a Key Atrazine Metabolite

Deisopropylhydroxyatrazine (DIHA), a heterocyclic organic compound of the triazine class, represents a critical node in the environmental fate of atrazine, one of the most widely applied herbicides in modern agriculture.[1] While atrazine itself is the subject of extensive study, its degradation products, particularly DIHA, are of increasing importance for environmental monitoring and toxicological assessment.[1] The presence and concentration of DIHA in soil and water serve as a key indicator of atrazine's natural attenuation pathways, offering a more complete picture of the herbicide's environmental persistence and impact.[1] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, analytical methodologies, and toxicological profile of deisopropylhydroxyatrazine, intended for researchers and professionals in environmental science and drug development.

Chemical Identity and Molecular Structure

Deisopropylhydroxyatrazine is systematically named 6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one .[2] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 7313-54-4 .[3] The compound is a metabolite formed through the dealkylation and hydroxylation of its parent compound, atrazine.[1] Specifically, it results from the removal of the isopropyl group and the substitution of the chlorine atom with a hydroxyl group on the triazine ring.

The fundamental structure consists of a 1,3,5-triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms. This core is substituted with an amino group, an ethylamino group, and a hydroxyl group, the latter of which presents in its more stable keto tautomer form as a carbonyl group within the ring, designated as 1,3,5-triazin-2(1H)-one.[4]

Caption: Simplified degradation pathways of Atrazine to DIHA.

Due to its increased polarity and lower LogP value compared to atrazine, DIHA is less likely to sorb to organic matter in soil and sediment. [2]This characteristic, combined with its moderate water solubility, makes it more mobile and prone to leaching into groundwater, where its persistence raises concerns about water quality. [1]

Analytical Methodologies

The accurate quantification of DIHA in complex environmental matrices such as water and soil is essential for risk assessment. The low concentrations typically encountered necessitate highly sensitive and selective analytical techniques. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) is also employed, though it often requires a derivatization step to improve the volatility and thermal stability of the polar hydroxylated metabolite. [5]

Causality in Method Selection: Why LC-MS/MS is Preferred

-

Direct Analysis: LC-MS/MS allows for the direct analysis of polar compounds like DIHA without the need for chemical derivatization. This eliminates a time-consuming sample preparation step and a potential source of analytical error and variability.

-

High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity. By monitoring a specific precursor ion-to-product ion transition, the instrument can distinguish DIHA from co-eluting matrix components, which is critical when analyzing complex samples like soil extracts.

-

High Sensitivity: Modern LC-MS/MS systems can achieve limits of quantification in the low nanogram per liter (ng/L) range, which is necessary to detect DIHA at environmentally relevant concentrations. [6]

Experimental Protocol: Quantification of DIHA in Water by SPE and LC-MS/MS

This protocol describes a robust and validated workflow for the determination of DIHA in drinking or surface water.

Step 1: Sample Preparation - Solid-Phase Extraction (SPE)

-

Rationale: SPE is employed to isolate DIHA from the large volume of the water matrix, remove interfering substances (like salts and humic acids), and concentrate the analyte to a level detectable by the instrument. Graphitized carbon-based cartridges are often chosen for their high affinity for polar pesticides. [7]* Procedure:

-

Adjust a 250 mL water sample to a specific pH if required by the validated method.

-

Add appropriate internal standards (e.g., isotopically labeled DIHA) to the sample to correct for matrix effects and variations in extraction efficiency.

-

Condition an SPE cartridge (e.g., 250 mg graphitized carbon) by passing methanol followed by reagent water through it, ensuring the sorbent does not go dry.

-

Load the water sample onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Wash the cartridge with reagent water to remove residual salts.

-

Dry the cartridge thoroughly under a stream of nitrogen or by vacuum to remove water.

-

Elute the analytes from the cartridge using a small volume of an appropriate solvent mixture (e.g., 9:1 v:v dichloromethane/methanol). [7]The choice of a polar organic solvent is critical to effectively desorb the polar DIHA from the sorbent.

-

Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

Step 2: Instrumental Analysis - LC-MS/MS

-

Rationale: Reversed-phase liquid chromatography is used to separate DIHA from other extracted compounds based on polarity. The separated analyte then enters the mass spectrometer for detection and quantification.

-

Procedure:

-

LC Setup:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water (to facilitate protonation for positive ion mode).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A programmed gradient from low to high organic phase content to elute analytes.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Setup:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode. DIHA contains basic nitrogen atoms that are readily protonated.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific transitions for DIHA for confident identification and quantification (e.g., a quantifier and a qualifier transition). Precursor m/z for [M+H]⁺ would be 156.1. Product ions would be determined by optimizing the compound in the mass spectrometer.

-

-

Quantification: Create a calibration curve using external standards prepared in a clean solvent or matrix. The concentration of DIHA in the sample is calculated based on the response ratio of the analyte to the internal standard.

-

Caption: General workflow for the analysis of DIHA in water.

Toxicological Profile

The toxicological profile of atrazine metabolites is a critical area of research, as these compounds can co-occur with the parent herbicide in the environment. Generally, the hydroxylation of the triazine ring is considered a detoxification step, rendering the resulting metabolites less toxic than their chlorinated parent compounds. [8] Specific studies on aquatic organisms have confirmed this trend for DIHA. A comparative study on the acute and chronic toxicity of atrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA) on amphipods and algae found that the toxicity was generally ranked as Atrazine > DEA > DIA. [9]Although this study did not include the hydroxylated DIHA, the established principle is that hydroxylation further reduces toxicity. The study concluded that short-term exposures to concentrations of these metabolites routinely detected in surface waters are unlikely to be a cause for concern. [9]However, it also highlighted the high sensitivity of certain organisms, like the amphipod Diporeia spp., which warrants further investigation. [9]The primary mechanism of atrazine toxicity involves endocrine disruption, but there is limited specific data on the endocrine-disrupting potential of DIHA itself.

Conclusion

Deisopropylhydroxyatrazine is a fundamentally important molecule for understanding the complete environmental picture of atrazine contamination. Its unique physicochemical properties, which differ significantly from the parent herbicide, dictate its mobility and persistence. While its formation represents a step in the natural detoxification of atrazine, its potential to leach into water sources necessitates the use of sensitive and robust analytical methods, such as SPE-LC-MS/MS, for accurate environmental monitoring. Current toxicological data suggest that DIHA is of lower concern than atrazine, but continued research into the chronic effects of this and other metabolites on sensitive ecosystems remains a priority.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398734, Deisopropylhydroxyatrazine. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. PubMed. Retrieved January 24, 2026, from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Atrazine. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2256, Atrazine. Retrieved January 24, 2026, from [Link]

-

Agriculture and Environment Research Unit (AERU). (2023). Pesticide properties for 6-deisopropyl atrazine (Ref: G-28279). University of Hertfordshire. Retrieved January 24, 2026, from [Link]

-

U.S. Geological Survey. (1998). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2014). Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatogram from GCMS determination of atrazine in soil samples. Retrieved January 24, 2026, from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 5.2 ATRAZINE TOXICOLOGY. Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Atrazine (CAS 1912-24-9). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Retrieved January 24, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. Retrieved January 24, 2026, from [Link]

-

Danish Environmental Protection Agency. (2001). Evaluation of Health Hazards by exposure to Triazines and Degradation Products. Retrieved January 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Deisopropylhydroxyatrazine. Retrieved January 24, 2026, from [Link]

-

EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved January 24, 2026, from [Link]

-

Journal of Agri-Food and Applied Sciences. (2016). DETERMINATION OF RESIDUAL ATRAZINE IN SOIL AND DRAIN WATERS USING GC-TOF-MS. Retrieved January 24, 2026, from [Link]

-

Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Effects of atrazine on fish, amphibians, and aquatic reptiles: a critical review. PubMed. Retrieved January 24, 2026, from [Link]

-

U.S. Geological Survey. (1997). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved January 24, 2026, from [Link]

Sources

- 1. CAS 7313-54-4: Deisopropylhydroxyatrazine | CymitQuimica [cymitquimica.com]

- 2. Deisopropylhydroxyatrazine | C5H9N5O | CID 135398734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. ATRAZINE-DESISOPROPYL-2-HYDROXY | 7313-54-4 [chemicalbook.com]

- 5. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry [pubs.usgs.gov]

- 6. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Deisopropylhydroxyatrazine (DIHA)

Abstract

Deisopropylhydroxyatrazine (CAS: 7313-54-4), a major degradation product of the widely used herbicide atrazine, is a compound of significant environmental interest. Unlike its parent compound, DIHA is considered non-phytotoxic, representing a key detoxification step in the environmental fate of atrazine.[1][2] Understanding its physicochemical properties is paramount for researchers, environmental scientists, and water quality professionals for accurately modeling its environmental transport, persistence, and potential for reaching aquatic systems. This guide provides a comprehensive overview of the core physicochemical properties of Deisopropylhydroxyatrazine, details robust analytical methodologies for its quantification, and explains the causal relationships between these properties and its behavior in environmental matrices.

Chemical and Molecular Identity

Deisopropylhydroxyatrazine (DIHA), systematically named 6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one, is formed through the N-dealkylation and subsequent hydrolysis of the chlorine atom on the atrazine ring.[1] This transformation drastically alters its chemical nature, primarily by increasing its polarity and hydrogen bonding potential, which in turn governs its environmental behavior.

Caption: Chemical structure and identifiers of Deisopropylhydroxyatrazine.

Core Physicochemical Properties

The physicochemical properties of DIHA dictate its partitioning between soil, water, and air, and are essential inputs for environmental fate and transport models. The replacement of atrazine's chlorine atom with a hydroxyl group and the loss of an isopropyl group significantly increases the molecule's polarity.

| Property | Value / Description | Source | Significance in Environmental Fate & Analysis |

| Physical State | Colorless to light yellow solid or liquid | [3] | Affects handling, standard preparation, and dissolution. |

| Water Solubility | Described as "moderate".[3] More soluble than atrazine. | [3][4] | High Impact . Increased solubility compared to parent atrazine enhances mobility in soil pore water and potential for leaching into groundwater. It dictates the choice of aqueous mobile phases in HPLC. |

| Octanol-Water Partition Coefficient (LogP) | -1.1 (Computed) | [5] | High Impact . The negative LogP value indicates high hydrophilicity. This predicts low bioaccumulation in fatty tissues and strong partitioning into the aqueous phase rather than organic matter in soil.[6] |

| pKa | 7.53 ± 0.70 (Predicted) | Predicted | Governs the ionization state in response to environmental pH. As a weak base, DIHA will become protonated (cationic) in acidic conditions (pH < pKa), strongly influencing its sorption to soil colloids. |

| Vapor Pressure | Low volatility | [3] | Indicates that atmospheric transport via volatilization from soil or water surfaces is not a significant environmental pathway. |

| Boiling Point | 267.8 ± 23.0 °C (Predicted) | Predicted | Reinforces the low volatility of the compound. |

| Soil Sorption (Koc) | Lower than atrazine, but higher than other metabolites. | [7][8] | Determines retention in soil. DIHA's mobility is complex; while more water-soluble than atrazine, its ability to protonate can increase adsorption to negatively charged soil particles.[7][8][9] |

Note: Some values are predicted and should be used with caution pending experimental verification.

Experimental Methodology for Physicochemical Characterization

Accurate quantification of DIHA in environmental samples is critical. Due to its polarity, High-Performance Liquid Chromatography (HPLC) with UV detection is a more direct and robust method than Gas Chromatography (GC), which often requires derivatization for such polar analytes.[10]

Principle: Solid-Phase Extraction (SPE) Coupled with HPLC-UV

This methodology is predicated on two key principles:

-

Selective Extraction & Concentration : The basic nature of the triazine ring system allows DIHA to be protonated under acidic conditions. This cationic form is strongly retained by a cation-exchange SPE sorbent, allowing it to be isolated and concentrated from complex aqueous matrices like river water. This step is critical for reaching environmentally relevant detection limits.[11]

-

Chromatographic Separation & Quantification : The inherent polarity of DIHA makes it well-suited for separation using reversed-phase HPLC. A C8 or C18 column provides sufficient hydrophobic interaction for retention and separation from other atrazine metabolites. Quantification is achieved via UV spectrophotometry, typically at a wavelength of 220 nm where the triazine ring exhibits strong absorbance.[11]

Protocol: Quantification of DIHA in Water Samples

The following protocol is adapted from established methodologies for the analysis of hydroxylated atrazine degradation products.[11]

Step 1: Sample Preparation and Fortification

-

Collect a 250 mL water sample in an amber glass bottle.

-

If not analyzed immediately, store at 4°C.

-

For method validation, fortify clean matrix (e.g., laboratory-grade water) with a known concentration of DIHA standard (e.g., 5 µg/L).

-

Prepare a quality control (QC) sample from a separate stock.

Step 2: Solid-Phase Extraction (SPE)

-

Condition the SPE Cartridge : Sequentially pass 5 mL of methanol, followed by 5 mL of laboratory-grade water, and finally 5 mL of 0.01 M HCl through a propylbenzenesulfonic acid (SCX) cation-exchange SPE column. Causality: Conditioning activates the sorbent and ensures the functional groups are in the correct protonated state for optimal sample retention.

-

Acidify and Load the Sample : Adjust the pH of the 250 mL water sample to ~2.5 with concentrated HCl. Pass the entire acidified sample through the conditioned SPE column at a flow rate of approximately 5 mL/min. Causality: At pH 2.5, which is well below the predicted pKa of ~7.5, DIHA is predominantly in its protonated, cationic form, ensuring strong binding to the negatively charged sulfonic acid groups of the SCX sorbent.

-

Wash the Cartridge : Wash the column with 5 mL of 0.01 M HCl to remove unretained, neutral, or anionic interferences.

-

Elute DIHA : Elute the trapped DIHA from the SPE column by passing 5 mL of a 50:50 (v/v) mixture of methanol and 0.1 M ammonium hydroxide solution. Collect the eluate. Causality: The basic methanolic solution neutralizes the protonated DIHA, breaking the ionic bond with the sorbent and allowing the analyte to be eluted in the organic solvent.

-

Concentrate the Eluate : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

Step 3: HPLC-UV Analysis

-

HPLC System and Conditions :

-

Column : Reversed-phase Octyl (C8), 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase : Isocratic mixture of 85% 25mM potassium phosphate buffer (pH 7.0) and 15% acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 100 µL.

-

Detection : UV detector at 220 nm.

-

-

Calibration : Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/L) in the mobile phase from a certified stock solution.

-

Analysis : Inject the reconstituted sample extract and the calibration standards. Identify DIHA by its retention time and quantify using the calibration curve.

Mandatory Visualization: Analytical Workflow

Caption: Workflow for DIHA analysis in water by SPE and HPLC-UV.

Environmental Significance and Transport

The physicochemical properties of DIHA are directly linked to its fate in the environment.

-

Mobility in Soil : The high water solubility and hydrophilic nature (negative LogP) of DIHA suggest it is highly mobile and can be readily transported with soil water.[4][5] However, its mobility is attenuated by adsorption to soil particles, a process strongly influenced by soil pH and organic matter content.[9] In acidic soils, protonation of DIHA can lead to stronger binding to negatively charged clay and organic matter, reducing its leaching potential compared to neutral or alkaline soils.

-

Persistence : As a hydroxylated metabolite, DIHA is a product of atrazine degradation. It is generally more persistent than its parent compound but is part of the overall detoxification pathway in the environment.[3] Its presence in groundwater and surface water is a key indicator of historical atrazine use and the natural attenuation processes occurring in the watershed.[3]

Conclusion

Deisopropylhydroxyatrazine is a critical analyte for monitoring the environmental fate of atrazine. Its key physicochemical properties—notably its moderate water solubility, high polarity (LogP -1.1), and basic character (predicted pKa ~7.5)—distinguish it from its parent compound and govern its transport and persistence. These properties necessitate specific analytical strategies, such as cation-exchange solid-phase extraction followed by reversed-phase HPLC, to achieve reliable quantification in environmental matrices. A thorough understanding of these fundamental characteristics is essential for any scientist or researcher involved in environmental monitoring, risk assessment, or remediation related to triazine herbicides.

References

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 48(10), 4471-4476. Available at: [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. ACS Publications. Available at: [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. PubMed. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Chapter 7: Analytical Methods. Available at: [Link]

-

World Health Organization (WHO). (2011). Atrazine and Its Metabolites in Drinking-water. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135398734, Deisopropylhydroxyatrazine. Available at: [Link]

-

Lerch, R. N., Blanchard, P. E., & Thurman, E. M. (1998). Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 46(8), 3225-3232. Available at: [Link]

-

Krutz, L. J., Senseman, S. A., Sciumbato, A. S., & Tierney, D. P. (2004). Adsorption and desorption of atrazine, desethylatrazine, deisopropylatrazine, and hydroxyatrazine in vegetated filter strip and cultivated soil. Journal of Environmental Quality, 33(4), 1311-1317. Available at: [Link]

-

Lerch, R. N., & Blanchard, P. E. (2010). Chemical fate and transport of atrazine in soil gravel materials at agrichemical distribution facilities. USGS Publications Warehouse. Available at: [Link]

-

Mills, M. S., & Thurman, E. M. (1994). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Analytical Chemistry, 66(5), 755-762. Available at: [Link]

-

Harris, C. I. (1967). Hydrolysis and biological degradation of atrazine in soils. Oregon State University. Available at: [Link]

-

Shimabukuro, R. H., Swanson, H. R., & Walsh, W. C. (1970). Atrazine metabolism and herbicidal selectivity. Plant Physiology, 46(1), 103-107. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. White paper. Available at: [Link]

-

Krutz, L. J., Senseman, S. A., Sciumbato, A. S., & Tierney, D. P. (2004). Adsorption and Desorption of Atrazine, Desethylatrazine, Deisopropylatrazine, and Hydroxyatrazine in Vegetated Filter Strip and Cultivated Soil. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Chapter 6: Potential for Human Exposure. Available at: [Link]

-

Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. Application Note. Available at: [Link]

-

Inocente, G. F., et al. (2021). Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol. Planta Daninha, 39. Available at: [Link]

-

Gruessner, B., & Watzin, M. C. (1995). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Available at: [Link]

-

de Oliveira, A. F., et al. (2015). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. Available at: [Link]

-

Howard, P. H. (Ed.). (1991). Handbook of Environmental Fate and Exposure Data for Organic Chemicals, Volume III: Pesticides. Taylor & Francis. Available at: [Link]

-

Liu, G., et al. (2020). Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Ghafourian, T., & Barzegar, A. (2014). Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling. ResearchGate. Available at: [Link]

-

Marín-Benito, J. M., et al. (2022). Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes. International Journal of Environmental Research and Public Health. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2012). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Available at: [Link]

-

Wang, Q., et al. (2019). Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds. Environmental Science & Technology, 53(7), 3530-3538. Available at: [Link]

-

Hou, T., & Wang, J. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

-

St-Laurent, D., et al. (2010). Infiltration and adsorption of dissolved atrazine and atrazine metabolites in buffalograss filter strips. Journal of Environmental Quality, 39(5), 1812-1820. Available at: [Link]

Sources

- 1. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 7313-54-4: Deisopropylhydroxyatrazine | CymitQuimica [cymitquimica.com]

- 4. scielo.br [scielo.br]

- 5. Deisopropylhydroxyatrazine | C5H9N5O | CID 135398734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Adsorption and desorption of atrazine, desethylatrazine, deisopropylatrazine, and hydroxyatrazine in vegetated filter strip and cultivated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

Deisopropylhydroxyatrazine: A Technical Guide to Water Solubility and Octanol-Water Partition Coefficient

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Deisopropylhydroxyatrazine

Deisopropylhydroxyatrazine (CAS RN: 7313-54-4), a significant metabolite of the widely used herbicide atrazine, is a compound of considerable interest in environmental science and toxicology.[1][2] Unlike its parent compound, which has been extensively studied, the physicochemical properties of deisopropylhydroxyatrazine are less documented. This guide provides a comprehensive technical overview of two of its most critical properties: water solubility and the octanol-water partition coefficient (Kₒw). These parameters are fundamental to understanding its environmental fate, transport, bioavailability, and potential for bioaccumulation.

Deisopropylhydroxyatrazine, also known by synonyms such as 2-Hydroxy-4-(ethylamino)-6-amino-s-triazine and 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one, is formed through the degradation of atrazine in the environment.[2] Its chemical structure, featuring a hydroxyl group in place of the chlorine atom on the triazine ring, significantly alters its behavior compared to the parent atrazine molecule. While atrazine itself has a low to moderate water solubility, the introduction of the polar hydroxyl group in deisopropylhydroxyatrazine is expected to influence its interaction with aqueous and lipid phases.[3]

This guide will delve into the theoretical and practical aspects of these properties, addressing the current state of knowledge, standardized experimental methodologies for their determination, and the implications of these values for scientific research.

Section 1: Water Solubility of Deisopropylhydroxyatrazine

Water solubility is a critical determinant of a chemical's environmental mobility. It governs the extent to which a compound will dissolve in water and be transported through aquatic systems, potentially leading to groundwater contamination.

Current State of Knowledge

As of the latest review of scientific literature and databases, there are no publicly available, experimentally determined quantitative values for the water solubility of deisopropylhydroxyatrazine. The compound is qualitatively described as having "moderate solubility in water and organic solvents".[2] Another source indicates a predicted slight solubility in an aqueous base, which is consistent with the presence of a weakly acidic hydroxyl group and a predicted pKa of 7.53.

The lack of precise experimental data underscores the need for rigorous laboratory determination to accurately model the environmental behavior of this metabolite.

Theoretical Considerations and Influencing Factors

The water solubility of deisopropylhydroxyatrazine is primarily influenced by:

-

Molecular Structure: The presence of a hydroxyl group (-OH) and two amino groups (-NH₂) allows for hydrogen bonding with water molecules, which generally increases water solubility compared to the parent compound, atrazine.

-

pH: The compound possesses a predicted pKa of 7.53, suggesting that its solubility will be pH-dependent. At pH values below the pKa, the molecule will be predominantly in its neutral form. Above the pKa, it can deprotonate to form an anion, which is typically more water-soluble.

-

Temperature: Solubility is generally temperature-dependent, though the exact relationship for this compound has not been documented. For most solids, solubility increases with temperature.

-

Purity of the Substance: The presence of impurities can significantly affect the measured water solubility.[4]

Standardized Experimental Protocol: OECD Guideline 105 (Flask Method)

For a compound like deisopropylhydroxyatrazine, with an expected solubility likely greater than 10⁻² g/L, the Flask Method as described in the OECD Guideline 105 is the recommended approach for experimental determination.[5]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Step-by-Step Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate water solubility and to determine the appropriate analytical method and sample preparation procedure.

-

Apparatus:

-

Constant temperature shaker bath or equivalent device.

-

Analytical glassware (flasks with stoppers).

-

Centrifuge capable of at least 1500 g.

-

Analytical instrument suitable for quantifying deisopropylhydroxyatrazine (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

-

Procedure:

-

An excess amount of the solid deisopropylhydroxyatrazine is added to a flask containing purified water (e.g., deionized or distilled).

-

The flask is tightly stoppered and agitated in a constant temperature bath set at 20 ± 0.5 °C. The agitation should be sufficient to ensure intimate contact between the solid and the water but not so vigorous as to cause emulsification.

-

Equilibration is typically achieved within 24 to 48 hours. To confirm equilibrium, samples are taken at regular intervals (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.

-

After equilibration, the mixture is allowed to stand at the test temperature for at least 24 hours to allow for the settling of suspended particles.

-

The aqueous phase is then separated from the solid phase, typically by centrifugation. Filtration may also be used, but care must be taken to avoid adsorption of the test substance onto the filter material.

-

The concentration of deisopropylhydroxyatrazine in the clear aqueous supernatant is determined using a validated analytical method.

-

-

Data Analysis and Reporting:

-

The water solubility is reported as the mean of at least three independent determinations.

-

The results are expressed in units of mass per volume (e.g., mg/L) or as a dimensionless mass ratio.

-

The test temperature and the analytical method used must be clearly reported.

-

Diagram of the OECD 105 Flask Method Workflow:

Caption: Workflow for determining water solubility using the OECD 105 Flask Method.

Section 2: Octanol-Water Partition Coefficient (Kₒw) of Deisopropylhydroxyatrazine

The octanol-water partition coefficient (Kₒw), often expressed as its logarithm (log Kₒw or log P), is a measure of a chemical's lipophilicity or hydrophobicity. It is a key parameter in predicting the bioaccumulation potential, soil and sediment adsorption, and toxicological properties of a substance.

Current State of Knowledge

Similar to water solubility, there is a lack of experimentally determined Kₒw or log Kₒw values for deisopropylhydroxyatrazine in the public domain. For context, the parent compound atrazine has a reported log Kₒw of approximately 2.6.[6] The replacement of the chlorine atom with a more polar hydroxyl group in deisopropylhydroxyatrazine would be expected to decrease the log Kₒw, making it more hydrophilic than atrazine.

Theoretical Considerations and Influencing Factors

The Kₒw of deisopropylhydroxyatrazine is influenced by:

-

Molecular Structure: The polar hydroxyl and amino groups will favor partitioning into the aqueous phase, while the ethyl group and the triazine ring contribute to its lipophilicity.

-

pH: As an ionizable compound with a predicted pKa of 7.53, its partitioning behavior will be significantly affected by pH. The log Kₒw technically refers to the partitioning of the neutral species. At different pH values, the distribution coefficient (log D) is measured, which accounts for both the neutral and ionized forms.

-

Temperature: Partitioning is an equilibrium process and is therefore temperature-dependent.

Standardized Experimental Protocol: OECD Guideline 107 (Shake Flask Method)

The Shake Flask Method , as outlined in OECD Guideline 107, is a widely accepted method for determining the Kₒw of a substance.[7]

Principle: A solution of the test substance in either water or n-octanol is mixed with the other immiscible solvent. After equilibration, the concentrations of the substance in both phases are measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

-

Preliminary Test: An initial test is performed to estimate the approximate Kₒw, which helps in selecting appropriate phase volume ratios and concentrations for the main experiment.

-

Apparatus:

-

Separatory funnels with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing them to separate for at least another 24 hours.

-

A known amount of deisopropylhydroxyatrazine is dissolved in either the saturated water or the saturated n-octanol. The initial concentration should not exceed 0.01 mol/L in either phase.

-

The two phases are placed in a separatory funnel in a predetermined volume ratio.

-

The funnel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached. The shaking time can vary, but 5-10 minutes is often sufficient.

-

The mixture is then centrifuged to ensure complete separation of the two phases and to minimize the formation of emulsions.

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases for analysis.

-

The concentration of deisopropylhydroxyatrazine in each phase is determined using a suitable analytical method.

-

-

Data Analysis and Reporting:

-

The partition coefficient (Kₒw) is calculated as: Kₒw = Cₒ / Cₒ, where Cₒ is the concentration in the n-octanol phase and Cₒ is the concentration in the aqueous phase.

-

The result is typically expressed as its base-10 logarithm (log Kₒw).

-

The test should be performed in triplicate, and the mean log Kₒw and standard deviation are reported.

-

The test temperature and pH of the aqueous phase must be reported.

-

Diagram of the OECD 107 Shake Flask Method Workflow:

Caption: Workflow for determining the octanol-water partition coefficient using the OECD 107 Shake Flask Method.

Section 3: Data Summary and Implications

The following table summarizes the available and predicted physicochemical properties of deisopropylhydroxyatrazine.

| Property | Value | Source |

| Water Solubility | No experimental data available. Described as "moderate". | [2] |

| Octanol-Water Partition Coefficient (log Kₒw) | No experimental data available. | |

| pKa | 7.53 (Predicted) | |

| CAS Registry Number | 7313-54-4 | [8] |

| Molecular Formula | C₅H₉N₅O | [8] |

| Molecular Weight | 155.16 g/mol | [8] |

The absence of experimentally determined water solubility and log Kₒw values for deisopropylhydroxyatrazine represents a significant data gap. While qualitative descriptions and the presence of polar functional groups suggest higher water solubility and lower lipophilicity compared to atrazine, quantitative data are essential for accurate environmental risk assessment.

A higher water solubility would imply a greater potential for leaching into groundwater, while a lower log Kₒw would suggest a reduced tendency for bioaccumulation in organisms.

The Role of Predictive Models

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can be employed to estimate these properties.[9][10] These models use the chemical structure of a compound to predict its physicochemical properties based on data from a large set of known compounds. However, the accuracy of these predictions can vary, and they should ideally be confirmed by experimental measurement.

Conclusion and Future Directions

This technical guide has synthesized the current knowledge regarding the water solubility and octanol-water partition coefficient of deisopropylhydroxyatrazine. A critical finding is the absence of experimentally determined values for these fundamental properties. To address this data gap and to enable more accurate environmental fate and risk assessments, the following is recommended:

-

Experimental Determination: High-quality experimental studies following standardized guidelines, such as OECD 105 and 107, should be conducted to determine the water solubility and log Kₒw of deisopropylhydroxyatrazine. The influence of pH and temperature on these properties should also be investigated.

-

Publication of Data: The results of such studies should be made publicly available through peer-reviewed literature and inclusion in chemical property databases.

By obtaining robust experimental data for deisopropylhydroxyatrazine, the scientific community will be better equipped to understand and predict its behavior in the environment, ultimately contributing to more informed regulatory decisions and the protection of ecosystems and human health.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2256, Atrazine. Retrieved January 25, 2026, from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved January 25, 2026, from [Link]

- Barr, D. B., et al. (2007). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environmental Health Perspectives, 115(10), 1474–1478.

-

CAS Common Chemistry. (n.d.). Deisopropylhydroxyatrazine. Retrieved January 25, 2026, from [Link]

-

World Health Organization. (2010). Atrazine and Its Metabolites in Drinking-water. Retrieved January 25, 2026, from [Link]

- Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(20), 7069.

-

National Pesticide Information Center. (2020). Atrazine Fact Sheet. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation Kinetics of Atrazine and Its Degradation Products with Ozone and OH Radicals: A Predictive Tool for Drinking Water Treatment. Retrieved January 25, 2026, from [Link]

- Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- Cappelli, C., et al. (2015). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. Environmental Research, 143(Pt A), 15-23.

-

Wikipedia. (n.d.). Atrazine. Retrieved January 25, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. Retrieved January 25, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Atrazine | Public Health Statement. Retrieved January 25, 2026, from [Link]

- OECD. (1995).

- Agrobacterium rhizogenes AT13 and its potential for environmental bioremedi

-

PhytoSafe. (n.d.). OECD 105 - Water Solubility. Retrieved January 25, 2026, from [Link]

- Ghasemi, J., et al. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical & Pharmaceutical Bulletin, 55(4), 669-674.

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Atrazine. Retrieved January 25, 2026, from [Link]

- Cheng, T., et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(7), 1635-1644.

- Wei, M., et al. (2018). Development of QSAR model for predicting the inclusion constants of organic chemicals with α-cyclodextrin. Chemosphere, 201, 74-81.

- U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 25, 2026, from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. CAS 7313-54-4: Deisopropylhydroxyatrazine | CymitQuimica [cymitquimica.com]

- 3. Atrazine Fact Sheet [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Abiotic Degradation of Deisopropylhydroxyatrazine: A Technical Guide for Environmental Scientists

Foreword

Deisopropylhydroxyatrazine (DIHA) is a key metabolite of the widely used herbicide atrazine. Understanding its environmental fate is crucial for a comprehensive assessment of the long-term impacts of atrazine use. While microbial degradation of atrazine and its primary metabolites has been extensively studied, the abiotic pathways that contribute to the transformation of hydroxylated metabolites like DIHA are less understood. This technical guide provides an in-depth exploration of the principal abiotic degradation pathways of DIHA, offering a synthesis of current knowledge and field-proven insights for researchers, environmental scientists, and professionals in drug and pesticide development. This document is structured to provide a causal understanding of the degradation mechanisms, supported by detailed experimental protocols and visual aids to facilitate comprehension and further research.

Introduction to Deisopropylhydroxyatrazine (DIHA)

Deisopropylhydroxyatrazine (CAS No. 7313-54-4) is a transformation product of atrazine, formed through the dealkylation of deisopropylatrazine (DIA) or the hydroxylation of deisopropylatrazine.[1] Unlike its chlorinated parent compounds, DIHA exhibits higher polarity and water solubility, which influences its mobility and persistence in soil and aquatic environments.[2] While generally considered less toxic than atrazine, the accumulation of persistent metabolites like DIHA in the environment is a growing concern.[2] Abiotic degradation processes, including hydrolysis, photolysis, and oxidation, play a significant role in the natural attenuation of DIHA.[3]

Principal Abiotic Degradation Pathways

The abiotic degradation of DIHA is primarily governed by three key pathways: hydrolysis, photolysis, and oxidation. The efficiency of each pathway is dictated by a range of environmental factors, including pH, temperature, light intensity, and the presence of naturally occurring catalysts.

Hydrolysis: The Role of Water in DIHA Transformation

Hydrolysis is a chemical process in which a water molecule cleaves one or more chemical bonds. For s-triazine herbicides and their metabolites, hydrolysis is a critical degradation pathway, particularly the replacement of the chlorine atom with a hydroxyl group to form hydroxy-metabolites.[4] Since DIHA already possesses a hydroxyl group, its hydrolysis pathway involves the cleavage of the ethylamino side-chain.

Causality Behind Hydrolysis: The rate of hydrolysis of triazine compounds is significantly influenced by pH.[5] Both acid and base catalysis can occur, though the specific mechanism and rate constants for DIHA are not extensively documented. By analogy with other hydroxylated atrazine degradation products (HADPs), it can be inferred that the hydrolysis of the ethylamino group is a slow process under typical environmental pH conditions (pH 5-9).[4] Extreme pH conditions, however, can accelerate this process. The presence of mineral surfaces, such as clays and metal oxides (e.g., birnessite, δ-MnO2), can also catalyze the hydrolysis of atrazine and its metabolites.[6]

Anticipated Degradation Products: The primary product of DIHA hydrolysis is expected to be 2,4-dihydroxy-6-amino-s-triazine (ammelide). Further hydrolysis can lead to the formation of cyanuric acid through the replacement of the remaining amino group.

Caption: Mechanisms of direct and indirect photolysis of DIHA.

Oxidation: The Role of Reactive Oxygen Species

Oxidative degradation involves the reaction of DIHA with strong oxidizing agents present in the environment. In natural systems, these are often reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂).

Causality Behind Oxidation: Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading atrazine and its metabolites. [7][8]In the environment, metal oxides such as manganese oxides (e.g., birnessite) can act as catalysts for the oxidation of organic compounds. [6]The reaction rates are influenced by factors such as pH and the concentration of both the oxidant and the catalyst. [9] Anticipated Degradation Products: The oxidation of DIHA is expected to proceed through the attack of hydroxyl radicals on the ethylamino side-chain and the triazine ring. This can lead to dealkylation, hydroxylation, and eventual ring cleavage, resulting in the formation of smaller, more biodegradable organic acids and ultimately mineralization to CO₂, H₂O, and inorganic nitrogen. [8]

Factors Influencing Abiotic Degradation Rates

The rate and extent of DIHA's abiotic degradation are not intrinsic properties but are heavily influenced by a variety of environmental factors. Understanding these factors is critical for predicting the persistence and fate of DIHA in different environmental compartments.

| Factor | Influence on Degradation | Causality |

| pH | Affects hydrolysis and oxidation rates. | Acid or base catalysis can accelerate hydrolysis. The surface charge of minerals and the speciation of reactive oxygen species are pH-dependent. [6][9] |

| Temperature | Increases the rate of all degradation pathways. | Higher temperatures provide the necessary activation energy for chemical reactions to occur more rapidly. [9] |

| Light Intensity & Wavelength | Crucial for photolysis. | Higher light intensity and the presence of UV radiation increase the rate of both direct and indirect photolysis. [10] |

| Dissolved Organic Matter (DOM) | Dual role in photolysis. | Can act as a photosensitizer, generating reactive species that degrade DIHA, or as a light screen, reducing the penetration of UV light. [11] |

| Nitrate Concentration | Promotes indirect photolysis. | Photolysis of nitrate generates hydroxyl radicals, which are potent oxidants of organic compounds. [11] |

| Presence of Metal Oxides | Catalyzes hydrolysis and oxidation. | Minerals like birnessite can act as surfaces for adsorption and subsequent catalytic degradation. [6] |

Experimental Methodologies for Studying DIHA Degradation

To accurately assess the abiotic degradation of DIHA, well-designed laboratory experiments are essential. These studies provide the data needed to determine degradation kinetics, identify transformation products, and elucidate reaction mechanisms.

Protocol for a Hydrolysis Study

This protocol is designed to determine the rate of hydrolysis of DIHA at different pH values.

1. Preparation of Buffer Solutions:

- Prepare sterile buffer solutions at pH 4, 7, and 9 using standard buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9). [5] * Ensure all glassware is sterilized to prevent microbial degradation.

2. Spiking of DIHA:

- Prepare a stock solution of DIHA in a water-miscible solvent (e.g., methanol).

- Spike the buffer solutions with the DIHA stock solution to a final concentration relevant to environmental levels (e.g., 1-10 µg/L). The volume of the organic solvent should be kept to a minimum (<0.1%) to avoid co-solvent effects.

3. Incubation:

- Dispense the spiked buffer solutions into sterile, amber glass vials with Teflon-lined caps.

- Include dark controls (vials wrapped in aluminum foil) to assess any potential degradation not due to hydrolysis.

- Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

4. Sampling and Analysis:

- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice triplicate vials for each pH and control.

- Analyze the concentration of DIHA and any potential degradation products using a suitable analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS). [12] 5. Data Analysis:

- Plot the natural logarithm of the DIHA concentration versus time.

- Determine the first-order rate constant (k) from the slope of the linear regression.

- Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Start [label="Start"];

Prep_Buffers [label="Prepare Sterile Buffers (pH 4, 7, 9)"];

Spike_DIHA [label="Spike Buffers with DIHA"];

Incubate [label="Incubate in Dark at Constant Temperature"];

Sample [label="Sample at Time Intervals"];

Analyze [label="Analyze by HPLC-MS/MS"];

Data_Analysis [label="Calculate Rate Constants and Half-life"];

End [label="End"];

Start -> Prep_Buffers;

Prep_Buffers -> Spike_DIHA;

Spike_DIHA -> Incubate;

Incubate -> Sample;

Sample -> Analyze;

Analyze -> Data_Analysis;

Data_Analysis -> End;

}

Caption: Experimental workflow for a DIHA hydrolysis study.

Protocol for a Photolysis Study

This protocol outlines a method for investigating the direct and indirect photolysis of DIHA.

1. Preparation of Test Solutions:

- Prepare solutions of DIHA in sterile, purified water.

- For indirect photolysis, prepare additional solutions containing photosensitizers such as nitrate (e.g., NaNO₃) and a standard dissolved organic matter (e.g., Suwannee River Fulvic Acid). [11] 2. Experimental Setup:

- Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). [10] * Place the test solutions in quartz tubes to allow for UV light penetration.

- Include dark controls by wrapping identical tubes in aluminum foil.

- Maintain a constant temperature using a water bath.

3. Irradiation:

- Expose the solutions to the light source for a defined period.

- Monitor the light intensity using a radiometer.

4. Sampling and Analysis:

- Collect samples at regular time intervals.

- Analyze the concentration of DIHA and its photoproducts using HPLC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS). [13] 5. Data Analysis:

- Determine the quantum yield and photodegradation kinetics.

- Identify the major photoproducts to elucidate the degradation pathway.

Analytical Techniques for DIHA and its Metabolites

Accurate quantification of DIHA and its degradation products is essential for understanding its environmental fate. The low concentrations typically found in environmental samples necessitate highly sensitive and selective analytical methods.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and powerful technique for the analysis of polar and thermally labile compounds like DIHA. [12]It offers excellent sensitivity, selectivity, and the ability to confirm the identity of analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less suitable for polar compounds, derivatization techniques can be employed to increase the volatility of DIHA and its metabolites, allowing for analysis by GC-MS. [14]* Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a rapid and cost-effective screening tool, but it may lack the specificity of chromatographic methods and can be subject to matrix interferences. [13]

Conclusion and Future Research Directions

The abiotic degradation of deisopropylhydroxyatrazine is a complex process influenced by multiple environmental factors. While hydrolysis, photolysis, and oxidation are the primary pathways, their relative importance varies depending on the specific environmental conditions. This guide provides a framework for understanding these processes based on the established chemistry of atrazine and its other metabolites.

However, significant knowledge gaps remain. Future research should focus on:

-

Determining the specific rate constants and degradation kinetics for DIHA under a range of environmentally relevant conditions.

-

Identifying the full spectrum of abiotic degradation products of DIHA and assessing their potential toxicity.

-

Investigating the catalytic role of various mineral surfaces and metal ions in the degradation of DIHA.

-

Developing more robust analytical methods for the simultaneous determination of DIHA and its diverse transformation products in complex environmental matrices.

By addressing these research needs, the scientific community can develop a more complete picture of the environmental fate of deisopropylhydroxyatrazine and, by extension, the long-term legacy of atrazine use.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Barrett, K. A., & McBride, M. B. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental Toxicology and Chemistry, 24(8), 1845–1852. [Link]

-

Khan, J. A., He, X., Shah, N. S., Sayed, M., Khan, H. M., & Dionysiou, D. D. (2017). Degradation kinetics and mechanism of desethyl-atrazine and desisopropyl-atrazine in water with •OH and SO4•− based-AOPs. Chemical Engineering Journal, 325, 545-554. [Link]

-

Luo, C., Jiang, J., Guan, C., Ma, J., Pang, S., Song, Y., ... & Guan, Y. (2019). Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS. Environmental Science: Water Research & Technology, 5(3), 546-555. [Link]

-

Matson, C. W., Giebink, B. L., & Johnson, K. A. (2004). Conditions for Hydrolysis Used in Published Methods for Acidic Pesticides Regulated with Esters and Conjugates. Journal of AOAC International, 87(4), 1037-1046. [Link]

-

Albinet, A., & de-Saxe, M. (2013). Experimental setup used to study the heterogeneous photolysis of pesticides adsorbed on silica particles. [Link]

-

Loiselle, S., Meunier, L., Launay, M., & Cooper, W. J. (2016). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts, 18(10), 1272-1281. [Link]

-

Jablonowski, N. D., Schäffer, A., & Burauel, P. (2011). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. Journal of Agricultural and Food Chemistry, 59(18), 9869-9884. [Link]

-

Liu, H., Wang, S., Zhang, J., & Wang, J. (2022). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences, 23(22), 14332. [Link]

-

Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 35(3), 247-259. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Degradation of herbicide atrazine in water by high voltage electrical discharge in comparison with Fenton oxidation and ultrasound treatments. RSC Advances, 13(31), 21543-21553. [Link]

-

Singh, S., Kumar, V., Chauhan, A., Datta, S., Wani, A. B., Singh, N., & Singh, J. (2018). Degradation pathway of atrazine through biotic treatment process. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Ben-Ali, M., & El Ghali, A. (2021). Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. Catalysts, 11(10), 1221. [Link]

-

Luo, C., Jiang, J., Guan, C., Ma, J., Pang, S., Song, Y., ... & Guan, Y. (2019). Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS. RSC Advances, 9(13), 7247-7255. [Link]

-

Food Safety and Standards Authority of India. (2016). Manual of Methods of Analysis of Foods: Pesticide Residues. [Link]

-

La Cecilia, D., & Maggi, F. (2018). Modeling Bioavailability Limitations of Atrazine Degradation in Soils. Frontiers in Microbiology, 9, 193. [Link]

-

Spalding, R. F., Exner, M. E., Snow, D. D., & Cassada, D. A. (1998). Atrazine, atrazine transformation products (DEA, deethylatrazine; DIA, deisopropylatrazine), and metolachlor concentrations in the ( a ) shallow ( Յ 1.5 m) and ( b ) deep ( Ͼ 6 m) ground water of the unconfined aquifer downgradient of the corn management fields. [Link]

-

Spasiano, D., & Marotta, R. (2021). A Simple Device for the On-Site Photodegradation of Pesticide Mixes Remnants to Avoid Environmental Point Pollution. Applied Sciences, 11(16), 7385. [Link]

-

La Cecilia, D., & Maggi, F. (2018). Kinetics of atrazine, deisopropylatrazine, and deethylatrazine soil biodecomposers. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Mechanism and Kinetic Analysis of the Degradation of Atrazine by O3/H2O2. International Journal of Environmental Research and Public Health, 19(9), 5221. [Link]

-

Coquet, Y., Reninger, J. C., & Vulliet, E. (2021). Pesticide transformation products: a potential new source of interest for drinking water. Environmental Science and Pollution Research, 28(38), 53043-53057. [Link]

-

Katagi, T. (2004). Abiotic hydrolysis of pesticides in the aquatic environment. Reviews of environmental contamination and toxicology, 1-143. [Link]

-

Bohn, T., Cocco, E., Gourdol, L., Guignard, C., & Hoffmann, L. (2011). Determination of atrazine and degradation products in Luxembourgish drinking water: origin and fate of potential endocrine-disrupting pesticides. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 28(8), 1041–1054. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Atrazine. [Link]

-

de Oliveira, A. F., de Andrade, J. B., & Vieira, E. M. (2014). Extraction Method for the Determination of Atrazine, Deethylatrazine, and Deisopropylatrazine in Agricultural Soil Using Factorial Design. Journal of the Brazilian Chemical Society, 25(11), 2056-2064. [Link]

-

Schulze, T., Ahel, M., Ahlheim, J., & Hollender, J. (2021). Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. Environmental Science & Technology, 55(15), 10433-10443. [Link]

-

Weppner, S., & Grieshop, A. P. (2014). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. Journal of Agricultural and Food Chemistry, 62(21), 4872-4877. [Link]

-

Chen, D., Wang, D., & Wang, J. (2020). Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview. Frontiers in Chemistry, 8, 603. [Link]

-

Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). Ultimate fate and possible ecological risks associated with atrazine and its principal metabolites (DIA and DEA) in soil and water environment. Environmental Pollution, 244, 901-915. [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of agricultural and food chemistry, 48(10), 4500–4507. [Link]

-

Imfeld, G., & D'Imperio, M. (2021). Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review. Environmental Chemistry Letters, 19(5), 3749-3762. [Link]

-

Howard, P. H. (Ed.). (1991). Handbook of environmental fate and exposure data for organic chemicals, Volume III: Pesticides. CRC press. [Link]

-

Aranda, E., Godínez-Méndez, V. M., & Mendoza-Pérez, J. A. (2018). Degradation kinetics of 2, 4-dichlorophenoxyacetic and atrazine by Trametes versicolor (L.: Fr.) Pilát. African Journal of Biotechnology, 17(33), 1032-1040. [Link]

-

Mills, M. S., & Thurman, E. M. (1994). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Analytical chemistry, 66(14), 2251–2256. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pesticide transformation products: a potential new source of interest for drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of herbicide atrazine in water by high voltage electrical discharge in comparison with Fenton oxidation and ultrasound treatments - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00103B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pubs.usgs.gov [pubs.usgs.gov]

Deisopropylhydroxyatrazine (DIHA): An In-depth Technical Guide to its Persistence in Aquatic Environments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deisopropylhydroxyatrazine (DIHA) is a significant metabolite of the widely used herbicide atrazine. Its presence in aquatic environments is a growing concern due to the potential for persistence and ecotoxicological effects. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of DIHA's fate and behavior in aquatic ecosystems. The document delves into the physicochemical properties of DIHA, its formation from atrazine, and the intricate biotic and abiotic degradation pathways that govern its persistence. Furthermore, this guide explores the ecotoxicological implications of DIHA on aquatic organisms and presents detailed experimental protocols for its extraction, and quantification in environmental samples. By synthesizing technical data with field-proven insights, this guide aims to equip researchers and environmental scientists with the necessary knowledge to address the challenges posed by DIHA contamination in aquatic environments.

Introduction: The Environmental Significance of Deisopropylhydroxyatrazine (DIHA)

The extensive use of atrazine in agriculture for several decades has led to its widespread detection in surface and groundwater.[1] While the focus has often been on the parent compound, its degradation products, known as metabolites, are also of significant environmental concern. Deisopropylhydroxyatrazine (DIHA) is a key metabolite formed through the breakdown of atrazine in the environment.[2] Understanding the persistence of DIHA is crucial as metabolites can sometimes be as, or even more, persistent and toxic than the original compound. This guide provides a detailed examination of the factors influencing the persistence of DIHA in aquatic ecosystems, a critical step in assessing its overall environmental risk.

Atrazine and its Environmental Legacy

Atrazine is a triazine herbicide that has been extensively used for broadleaf weed control in crops such as corn, sorghum, and sugarcane.[3] Due to its relatively high mobility and moderate persistence, atrazine and its metabolites are frequently detected in various water bodies.[3][4] This has raised concerns about its potential impacts on aquatic ecosystems and human health.[1]

Formation of Deisopropylhydroxyatrazine (DIHA) as a Key Atrazine Metabolite

Deisopropylhydroxyatrazine is formed from atrazine through two primary transformation pathways: dealkylation and hydroxylation. The initial degradation of atrazine often involves the removal of one of its alkyl groups, leading to the formation of deethylatrazine (DEA) or deisopropylatrazine (DIA).[4] Subsequently, or concurrently, the chlorine atom on the triazine ring can be replaced by a hydroxyl group through hydrolysis, a process that can be both biotic and abiotic.[1] When deisopropylatrazine undergoes hydroxylation, it forms deisopropylhydroxyatrazine.

Rationale for Focusing on DIHA Persistence in Aquatic Ecosystems

The persistence of any chemical in the environment is a key determinant of its potential to cause harm. For DIHA, its presence in aquatic systems is of particular concern because these ecosystems are often the ultimate sinks for agricultural runoff. The longer DIHA remains in the water and sediment, the greater the potential for exposure and adverse effects on aquatic organisms. A thorough understanding of its persistence is therefore essential for developing effective monitoring and management strategies.

Physicochemical Properties of Deisopropylhydroxyatrazine (DIHA)

The environmental behavior of a chemical is largely dictated by its physicochemical properties. For DIHA, these properties influence its distribution between water and sediment, its bioavailability to aquatic organisms, and its susceptibility to various degradation processes.

-

Chemical Structure: DIHA is a triazine compound characterized by a hydroxyl group at the C-2 position of the triazine ring, an amino group at the C-4 position, and an ethylamino group at the C-6 position.

-

Water Solubility: The presence of the hydroxyl group generally increases the water solubility of triazine compounds compared to their chlorinated parent compounds. This suggests that DIHA is likely to be relatively mobile in the water column.

-

Volatility: Like other atrazine metabolites, DIHA is expected to have low volatility, meaning it is unlikely to be significantly lost from aquatic systems to the atmosphere.

-